Benzoylnitromethane
Overview
Description
Synthesis Analysis
The synthesis of benzoylnitromethane involves the reaction of alkynes and benzoylnitromethane using silica gel-supported polyphosphoric acid (PPA/SiO2), providing a convenient and efficient method for producing isoxazole derivatives (Itoh et al., 2011). This method highlights the adaptability of benzoylnitromethane in synthetic chemistry, facilitating the creation of structurally diverse compounds.
Molecular Structure Analysis
The molecular structure of benzoylnitromethane is characterized by its benzoyl group attached to a nitromethane moiety. This structural arrangement imparts significant reactivity, making it a versatile intermediate in organic synthesis. While specific studies on benzoylnitromethane's molecular structure are limited, related research on benzene derivatives provides insight into the planar molecular structures common in aromatic compounds, which can be packed in a herringbone arrangement (Takimiya et al., 2005).
Chemical Reactions and Properties
Benzoylnitromethane participates in various chemical reactions, including carbon-carbon bond formation and intramolecular cyclization, demonstrating its utility in constructing complex organic molecules. For instance, its reaction with dialkyl acetylenedicarboxylates and dibenzoylacetylene produces pyrrolo[2,1-a]isoquinolines, showcasing its role in facilitating tandem reactions (Yavari et al., 2009).
Physical Properties Analysis
While specific studies on the physical properties of benzoylnitromethane were not identified, the physical properties of organic compounds like benzoylnitromethane generally include melting and boiling points, solubility, and density. These properties are crucial for understanding its behavior in various solvents and conditions, which is essential for its application in synthesis and material science.
Chemical Properties Analysis
Benzoylnitromethane's chemical properties, such as reactivity with different chemical groups and stability under various conditions, underscore its significance in synthetic organic chemistry. It acts as a key intermediate in the synthesis of more complex molecules, including polymers and cyclic compounds, due to its ability to undergo reactions such as nitro-alkene addition and Michael addition. The structure and reactivity of the benzoylnitromethane radical anion in the gas phase further illustrate the compound's unique chemical behavior, highlighting its potential for generating novel organic transformations (Wijeratne & Wenthold, 2007).
Scientific Research Applications
Green Chemistry and Materials Science
- Inhibition of Steel Corrosion : Benzoylnitromethane derivatives have been studied for their potential in inhibiting corrosion of mild steel in acidic environments. Compounds such as 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (2-MPOD) and related derivatives demonstrated effective corrosion inhibition properties, attributed to the adsorption of inhibitors on the steel surface (Chafiq et al., 2020).
Chemical Synthesis
- Synthesis of Isoxazoles : Benzoylnitromethane has been utilized in the synthesis of 3-benzoylisoxazoles using silica gel-supported polyphosphoric acid. This method offers a convenient and efficient way to synthesize isoxazole derivatives (Itoh et al., 2011).
- Synthesis of Cyclohexene Carbaldehyde : An organocatalytic cascade reaction involving aliphatic enals and benzoylnitromethane leads to the synthesis of enantioenriched tetrasubstituted cyclohexene carbaldehyde, demonstrating the compound's utility in complex organic syntheses (Rodríguez et al., 2020).
Pharmaceutical and Cosmetics Applications
- Microsponge Delivery System : Benzoyl peroxide, a compound related to benzoylnitromethane, has been incorporated into microsponge delivery systems. These systems are designed for controlled release, potentially reducing skin irritation and improving the efficacy of topical treatments (Jelvehgari et al., 2006).
Environmental and Safety Applications
- Assessment of Thermal Hazards : Studies on benzoyl peroxide, closely related to benzoylnitromethane, have focused on understanding its thermal hazard characteristics. Research using calorimetry and theoretical methods aims to enhance safety protocols in handling and storage of such compounds (Laiwang et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-nitro-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWHVBNYYWFXSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870622 | |
Record name | 2-Nitro-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoylnitromethane | |
CAS RN |
614-21-1 | |
Record name | 2-Nitro-1-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-nitro-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 614-21-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoylnitromethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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